molecular formula C19H17N3O2S2 B133240 Necrostatin-5 CAS No. 337349-54-9

Necrostatin-5

Cat. No. B133240
M. Wt: 383.5 g/mol
InChI Key: VGONMECBFMCKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Identification and Inhibition of RIP1 Kinase

Necrostatin-5, along with other necrostatins, has been identified as an inhibitor of necroptosis, a regulated form of necrotic cell death. Necrostatin-1, a closely related compound, was the first to be discovered as a selective allosteric inhibitor of RIP1 kinase, which is a crucial molecule in the necroptosis pathway. Necrostatin-5, similar to necrostatin-1 and necrostatin-3, targets RIP1 kinase but operates through a distinct mechanism .

Structural Insights into RIP1 Inhibition

The structural basis of RIP1 inhibition by necrostatins has been elucidated through crystallography. Necrostatins occupy a hydrophobic pocket in the kinase domain of RIP1, stabilizing it in an inactive conformation. This interaction is facilitated by conserved amino acids in the activation loop of RIP1. The structural analysis provides a foundation for understanding how necrostatins, including necrostatin-5, inhibit RIP1 and offers insights for drug design .

Cardioprotective Effects and Mitochondrial Interactions

Necrostatin has demonstrated cardioprotective effects by modulating the opening of the mitochondrial permeability transition pore (MPTP), which is a key event in ischemia-reperfusion injury. Studies using necrostatin-1 have shown that its protective effects in myocardial ischemia are dependent on the presence of cyclophilin-D, a component of the MPTP .

Neuroprotection and Anti-inflammatory Properties

Necrostatin-1 has been shown to reduce histopathology and improve functional outcomes in models of traumatic brain injury (TBI). It appears to play a significant role in the pathogenesis of cell death and inflammation following TBI, suggesting that necrostatin-5 may have similar therapeutic potential .

Therapeutic Implications in Various Diseases

The role of necrostatin-1 in disease models has been extensively studied, demonstrating its ability to ameliorate necroptotic cell death in inflammatory, cardiovascular, and neurological diseases. This suggests that necrostatin-5 could also have broad therapeutic applications .

Reduction of Oxidative Damage and Inflammation in Neonatal Hypoxia-Ischemia

Necrostatin-1 has been found to decrease oxidative damage and inflammation in a model of neonatal hypoxia-ischemia, indicating that necrostatin-5 might also be effective in managing cellular necrosis therapeutically .

Anti-inflammatory Efficacy in Osteoarthritis

Necrostatin-1 has shown promise in reducing inflammation and apoptosis in osteoarthritis models, which could imply similar benefits for necrostatin-5 in inflammatory conditions .

Efficacy in Large Animal Models of Ischemia/Reperfusion Injury

The efficacy of necrostatin-1 in reducing cell death and infarct size after ischemia/reperfusion injury has been demonstrated in a porcine model, which is relevant to human disease. This supports the potential for necrostatin-5 in similar clinical scenarios .

Inhibition of Proapoptotic Proteins

Necrostatin-1 has been shown to prevent the integration of proapoptotic proteins into mitochondria, which is a mechanism that could also be relevant for necrostatin-5 in protecting against cell death in neurodegenerative conditions .

Pharmacokinetics and Bioavailability

A quantitative analysis of necrostatin-1 has provided insights into its pharmacokinetics and bioavailability in rats. This information is crucial for understanding the in vivo behavior of necrostatins and could be applicable to necrostatin-5 as well .

Scientific Research Applications

Necroptosis in Cerebral Ischemia and I/R Injury

Necroptosis, a form of programmed cell death, is significant in the context of cerebral ischemia and ischemia/reperfusion (I/R) injury. It's initiated by inflammatory receptors activating the receptor-interacting protein kinase (RIPK) pathway. Research indicates that inhibitors of RIPK1, like necrostatin-1, significantly reduce brain injury following cerebral ischemia. This highlights the potential of targeting the necroptosis pathway as a novel therapeutic approach for stroke treatment (Liao et al., 2020).

Necroptosis in Environmental Chemical-Induced Pathology

Necroptosis is also implicated in the pathogenesis of diseases related to environmental chemical exposure. Chemical-induced cytotoxic effects, like DNA damage, mitochondrial dysregulation, and oxidative damage, are associated with necroptosis. Understanding the molecular pathogenesis of environmental chemicals and their relation to necroptosis is crucial for introducing novel targets for the prevention and treatment of human health issues linked to environmental exposures (Sepand et al., 2020).

Necroptosis in Neurodegenerative Diseases

Chronic neuroinflammation, facilitated by the tumor necrosis factor α (TNF-α) biochemical pathway, plays a role in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. Research on animal models has shown that TNF-α inhibition can lead to favorable outcomes, including improvement in cognitive function and reduction in the burden of neurofibrillary tangles and β-amyloid plaques. These findings underscore the potential of anti-TNF agents and TNF-modulating agents in the prevention and treatment of neurodegenerative diseases (Shamim & Laskowski, 2017).

Safety And Hazards

Necrostatin-5 is classified as an irritant . It causes serious eye irritation and may cause long-lasting harmful effects to aquatic life .

Future Directions

Necroptosis is associated with the pathogenesis of neuroinflammatory diseases, such as Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury . Inhibitors of necroptosis, such as Necrostatin-5, have been proven to be effective in many neurological diseases .

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONMECBFMCKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365590
Record name Necrostatin-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Necrostatin-5

CAS RN

337349-54-9
Record name Necrostatin-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Necrostatin-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Necrostatin-5
Reactant of Route 2
Reactant of Route 2
Necrostatin-5
Reactant of Route 3
Reactant of Route 3
Necrostatin-5
Reactant of Route 4
Necrostatin-5
Reactant of Route 5
Reactant of Route 5
Necrostatin-5
Reactant of Route 6
Reactant of Route 6
Necrostatin-5

Citations

For This Compound
147
Citations
K Wang, J Li, A Degterev, E Hsu, J Yuan… - Bioorganic & medicinal …, 2007 - Elsevier
Necrostatin-5 (Nec-5) is a novel potent small-molecule inhibitor of necroptosis structurally distinct from previously described Necrostatin-1 (Nec-1), and therefore, represents a new …
Number of citations: 91 www.sciencedirect.com
Y Dmitriev, S Minasian, E Demchenko… - European Heart …, 2013 - academic.oup.com
Background: Inhibition of ischemia-reperfusion-induced programmed cardiac myocyte death has been considered as a promising therapeutic strategy for myocardial infarction. …
Number of citations: 2 academic.oup.com
S Zhu, Y Zhang, G Bai, H Li - Cell death & disease, 2011 - nature.com
… The fact that necrostatin-5 can inhibit RIP1 activation induced by extrinsic death receptor signaling 5 but not striatal necroptosis in our model suggests the existence of an alternative …
Number of citations: 130 www.nature.com
YV Dmitriev, SM Minasian, EA Demchenko… - Bulletin of experimental …, 2013 - Springer
… necroptosis inhibitors necrostatin-1 and necrostatin-5 were studied on the isolated heart model in rats. Intraperitoneal injection of necrostatin-1 (1.65 mg/kg) or necrostatin-5 (2.46 mg/kg…
Number of citations: 59 link.springer.com
CM ARAB, Z AJAM, M SALAMI - 2014 - sid.ir
BACKGROUND: NECROSTATIN-5 (NEC-5) IS A NOVEL POTENT SMALL-MOLECULE INHIBITOR OF NECROPTOSIS STRUCTURALLY DISTINCT FROM PREVIOUSLY DESCRIBED …
Number of citations: 2 www.sid.ir
N González-Juarbe, RP Gilley, CA Hinojosa… - PLoS …, 2015 - journals.plos.org
… pretreated with 100μM of necrostatin-5 (Fig 2E). Specificity of necrostatin-5 at 100μM was confirmed … Instead, we tested the ability of necrostatin-5 to block cell death caused by purified …
Number of citations: 208 journals.plos.org
A Degterev, J Hitomi, M Germscheid, IL Ch'en… - Nature chemical …, 2008 - nature.com
… In addition, we show that two other necrostatins, necrostatin-3 and necrostatin-5, also target the RIP1 kinase step in the necroptosis pathway, but through mechanisms distinct from that …
Number of citations: 067 www.nature.com
YV Dmitriev, SM Minasian… - " Arterial'naya …, 2018 - htn.almazovcentre.ru
… Thus, in the groups of necrosulfonamide and necrostatin-1s, myocardial necrosis size was 31±8, 7% and 27±8, 2%, respectively; in necrostatin-5 and necrostatin-1 groups—37±9, 2% …
Number of citations: 0 htn.almazovcentre.ru
RP Gilley, N González-Juarbe, AT Shenoy… - Infection and …, 2016 - Am Soc Microbiol
… Likewise, treatment of infected mice and THP-1 macrophages in vitro with the receptor-interacting protein 1 kinase (RIP1) inhibitor necrostatin-5 promoted the formation of purulent …
Number of citations: 63 journals.asm.org
CJ Kearney, SP Cullen, D Clancy… - The FEBS journal, 2014 - Wiley Online Library
Tumour necrosis factor and lipopolysaccharide can promote a regulated form of necrosis, called necroptosis, upon inhibition of caspase activity in cells expressing receptor‐interacting …
Number of citations: 87 febs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.